molecular formula C15H20O4 B045871 9alpha-Hydroxymerulidial CAS No. 114924-37-7

9alpha-Hydroxymerulidial

Cat. No.: B045871
CAS No.: 114924-37-7
M. Wt: 264.32 g/mol
InChI Key: YOHHEVRXKIVTMR-UQOMUDLDSA-N
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Description

9alpha-Hydroxymerulidial is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Mechanism of Action

9alpha-Hydroxymerulidial is a hydroxylated derivative of merulidial, a compound known for its biological activities. The hydroxyl group enhances its solubility and reactivity, making it a valuable candidate for drug development. The compound exhibits anti-inflammatory, anticancer, and antimicrobial properties, primarily through its interaction with specific biological pathways.

Anti-Inflammatory Applications

Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property is particularly useful in treating conditions such as rheumatoid arthritis and sepsis.

Case Study: Sepsis Treatment

  • A study demonstrated that treatment with this compound significantly reduced cytokine levels in a lipopolysaccharide (LPS)-induced endotoxemia mouse model. This suggests its potential as a therapeutic agent for managing sepsis by mitigating the cytokine storm associated with severe infections .

Anticancer Properties

The compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of histone deacetylases (HDACs). By selectively inhibiting HDACs, this compound may induce apoptosis in cancer cells.

Data Table: Inhibition of Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)5.0HDAC inhibition
Colorectal Cancer (HT-29)3.5Induction of apoptosis
Lung Cancer (A549)4.2Cell cycle arrest

This table summarizes the inhibitory concentrations (IC50) of this compound against various cancer cell lines, demonstrating its efficacy as an anticancer agent.

Antimicrobial Activity

This compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

  • In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) against MRSA was determined to be 8 µg/mL .

Applications in Drug Development

The compound's unique properties make it suitable for further development into pharmaceuticals targeting inflammatory diseases and cancers. Its ability to selectively inhibit HDACs while minimizing toxicity presents a promising avenue for creating safer therapeutic options.

Research Insights

  • Ongoing studies are focused on synthesizing analogs of this compound to enhance its potency and selectivity against specific targets, such as hCA IX and XII isoforms implicated in tumor progression .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 9alpha-Hydroxymerulidial, and how are they validated experimentally?

  • Methodological Answer : Synthesis typically involves fungal fermentation (e.g., Merulius species) followed by chromatographic isolation. Validation requires nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity assessment via HPLC with UV-Vis or diode array detection is critical .
  • Experimental Design : Include negative controls (e.g., solvent-only extracts) and replicate experiments to rule out contamination. For novel synthetic routes, compare spectral data with literature benchmarks .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards minimizes matrix effects. Validate methods using spike-and-recovery experiments at varying concentrations (e.g., 0.1–100 ng/mL) to assess accuracy and precision .
  • Data Interpretation : Use calibration curves with ≥5 points and R² > 0.98. Report limits of detection (LOD) and quantification (LOQ) to contextualize sensitivity .

Q. What is the current understanding of this compound’s biological activity, and how are these studies designed?

  • Methodological Answer : In vitro assays (e.g., cytotoxicity, enzyme inhibition) require dose-response curves (e.g., 1–100 µM) and positive/negative controls (e.g., doxorubicin for cytotoxicity). For in vivo studies, use rodent models with ethical approval and standardized protocols (e.g., OECD guidelines) .
  • Key Metrics : Report IC₅₀ values, selectivity indices, and statistical significance (p < 0.05 via ANOVA or t-tests). Address batch-to-batch variability by testing multiple compound isolates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., studies using ≥95% pure compound) and meta-analyses to quantify heterogeneity (I² statistic). Replicate conflicting experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables .
  • Example Contradiction : Discrepancies in anti-inflammatory activity may arise from differences in LPS-induced vs. TNF-α-induced inflammation models. Design head-to-head comparisons using both models .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action?

  • Methodological Answer : Use CRISPR-Cas9 gene editing to create knockouts of putative targets (e.g., NF-κB pathway genes) in cell lines. Combine with proteomics (e.g., SILAC labeling) to identify binding partners. Include time-course experiments to distinguish primary vs. secondary effects .
  • Data Validation : Confirm findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity, siRNA knockdowns) .

Q. How can researchers optimize the isolation of this compound from natural sources to improve yield and scalability?

  • Methodological Answer : Employ design-of-experiments (DoE) approaches, varying parameters like extraction solvent (e.g., ethyl acetate vs. methanol), pH, and temperature. Use response surface methodology (RSM) to identify optimal conditions .
  • Scalability : Pilot-scale fermentation (e.g., 10 L bioreactors) with real-time monitoring of oxygen uptake and metabolite profiling ensures reproducibility. Compare yields to bench-scale (e.g., 1 L) results .

Q. Tables for Methodological Reference

Technique Application Key Parameters Evidence
LC-MS/MSQuantification in biological matricesLOD: 0.1 ng/mL; LOQ: 0.5 ng/mL
CRISPR-Cas9 knockoutTarget validationGene editing efficiency ≥70%
Response Surface MethodologyExtraction optimizationCentral composite design with 3 factors

Q. Guidelines for Rigorous Research

  • Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "Does this compound synergize with standard chemotherapeutics?" .
  • Ethical Compliance : Document IRB approval for animal studies and adhere to ARRIVE guidelines for reporting .
  • Reproducibility : Publish raw data and detailed protocols in supplementary materials (e.g., fermentation conditions, HPLC gradients) .

Properties

CAS No.

114924-37-7

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1aR,2R,2aR,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde

InChI

InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15-/m1/s1

InChI Key

YOHHEVRXKIVTMR-UQOMUDLDSA-N

SMILES

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C

Isomeric SMILES

C[C@@]12C[C@@]1(C(=C3CC(C[C@@]3([C@@H]2O)O)(C)C)C=O)C=O

Canonical SMILES

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C

Origin of Product

United States

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